molecular formula C11H18O4 B8231388 1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid

1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid

Cat. No. B8231388
M. Wt: 214.26 g/mol
InChI Key: VISOAGIKGHHHRW-UHFFFAOYSA-N
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Patent
US05166406

Procedure details

To a solution of 2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone (see Preparation 4) (40 g, 0.16 mol) in tert-butanol (85 ml) was added, dropwise, a 30% aqueous solution of hydrogen peroxide (21.7 ml, 0.19 mol) and concentrated sulfuric acid (0.25 ml, 98% w/w) at room temperature. The mixture was further stirred for 24 hours, partitioned between dichloromethane (100 ml) and distilled water (100 ml) and the layers separated. The dichloromethane layer was washed with 5% aqueous sodium sulphite solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give a yellow oil, (34.35 g). Purification of this material by chromatography on silica by eluting with ethyl acetate/hexane (1:2 changing to 1:1), followed by neat ethyl acetate in the latter stages, gave, after combination and evaporation of appropriate fractions, the title compound as a yellow oil, (22.96 g, 67%). RF. 0.28 (silica, ethyl acetate/hexane, 1:1). 1H-NMR (300 MHz, CDCl3): =1.31 (t, 3H), 1.47-1.62 (m, 2H), 1.62-1.82 (m, 4H), 1.92-2.08 (m, 2H), 2.10-2.27 (m, 2H), 2.32-2.46 (m, 2H), 4.19 (q, 2H) ppm. 13C-NMR (75.5 MHz, CDCl3) 14.26, 25.15, 31.21, 33.56, 36.15, 53.21, 60.49, 173.38, 183.52 ppm.
Name
2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.7 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:4]1([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])(=O)C.OO.S(=O)(=O)(O)[OH:21]>C(O)(C)(C)C>[CH2:16]([O:15][C:13]([CH2:12][CH2:11][C:4]1([C:5]([OH:10])=[O:21])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:14])[CH3:17]

Inputs

Step One
Name
2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)C1(C(CCCC1)=O)CCC(=O)OCC
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
21.7 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0.25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (100 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled water (100 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The dichloromethane layer was washed with 5% aqueous sodium sulphite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, (34.35 g)
CUSTOM
Type
CUSTOM
Details
Purification of this material by chromatography on silica
WASH
Type
WASH
Details
by eluting with ethyl acetate/hexane (1:2 changing to 1:1)
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after combination and evaporation of appropriate fractions

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(=O)CCC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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